Cas no 53-64-5 ((2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile)
53-64-5 structure
Product Name:(2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile
CAS No:53-64-5
MF:C19H19NO2
MW:293.359665155411
CID:1583970
PubChem ID:200109
Update Time:2025-04-21
(2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile Chemical and Physical Properties
Names and Identifiers
-
- (2E)-2,3-Bis(4-methoxyphenyl)-2-pentenenitrile
- 2,3-Bis(p-methoxyphenyl)-2-pentenenitrile
- 2,3-Bis(4-methoxyphenyl)pent-2-enenitrile
- 2-Pentenenitrile, 2,3-bis(p-methoxyphenyl)-
- DTXSID701018922
- 53-64-5
- 2,3-bis-(4-methoxyphenyl)-pent-2-enenitrile
- SC-3296
- (2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile
-
- Inchi: 1S/C19H19NO2/c1-4-18(14-5-9-16(21-2)10-6-14)19(13-20)15-7-11-17(22-3)12-8-15/h5-12H,4H2,1-3H3
- InChI Key: UUNDGNKBPGUNKV-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C(=C(C#N)C1C=CC(=CC=1)OC)CC
Computed Properties
- Exact Mass: 293.14167
- Monoisotopic Mass: 293.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 4.7
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Density: 1.1349 (rough estimate)
- Boiling Point: 435.21°C (rough estimate)
- Refractive Index: 1.5000 (estimate)
- PSA: 42.25
(2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile Related Literature
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
53-64-5 ((2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk